molecular formula C9H7F5O2S B1444552 3-(Pentafluorothio)cinnamic acid CAS No. 773132-79-9

3-(Pentafluorothio)cinnamic acid

Cat. No.: B1444552
CAS No.: 773132-79-9
M. Wt: 274.21 g/mol
InChI Key: KMBHXZKXHIDSTE-SNAWJCMRSA-N
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Description

3-(Pentafluorothio)cinnamic acid is a chemical compound with the molecular formula C9H7F5O2S . It is also known as 3-pentafluorosulfur cinnamic acid, 2e-3-3-pentafluoro-??-sulfanyl phenyl prop-2-enoic acid, and 3-pentafluorothio cinnamic acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . The compound also contains a pentafluorothio group attached to the benzene ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 274.21 g/mol . Phenolic compounds like cinnamic acid have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .

Scientific Research Applications

Anticancer Potential

Cinnamic acid derivatives, including 3-(Pentafluorothio)cinnamic acid, have garnered attention in medicinal research due to their potential as antitumor agents. The chemical structure of cinnamic acids allows for various reactions, making them versatile in synthesizing compounds with anticancer properties. Over the past two decades, there has been significant interest in cinnamoyl derivatives for their antitumor efficacy, highlighting the underutilized potential of these compounds in cancer intervention (De, Baltas, & Bedos-Belval, 2011). Furthermore, studies indicate that cinnamic acid can induce cytostasis and reverse malignant properties in various human tumor cells, making it a potential candidate for cancer intervention (Liu et al., 1995).

Antimicrobial Activity

Cinnamic acid and its derivatives, including this compound, have been recognized for their antimicrobial properties. Historically used in natural preparations like cinnamon, storax, and propolis for treating infections, cinnamic acids inhibit the growth of various bacterial and fungal species. Notably, certain cinnamic derivatives have shown potent antitubercular activity, which may be valuable for treating tuberculosis (Guzman, 2014).

Antioxidant Properties

Cinnamic acid is known for its antioxidant activity, being utilized in industries like flavoring and perfumery. Studies have shown that derivatization reactions, like esterification, can enhance the antioxidant activity of cinnamic acid. This suggests potential applications in protecting against oxidative stress-related damages (Oladimeji, Essien, Sheriff, & Alemika, 2019).

Interaction with Human Serum Albumin

The interaction of cinnamic acid derivatives with human serum albumin (HSA) has been studied, revealing insights into the potential therapeutic applications of these compounds. The binding of cinnamic acid and its hydroxyl derivatives with HSA causes conformational changes in the protein, affecting its function and interaction with other molecules (Min et al., 2004).

Safety and Hazards

3-(Pentafluorothio)cinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Biochemical Analysis

Biochemical Properties

3-(Pentafluorothio)cinnamic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the pentafluorothio group enhances its reactivity and binding affinity. This compound has been shown to interact with enzymes involved in the phenylpropanoid pathway, such as cinnamate 4-hydroxylase, which converts cinnamic acid to p-coumaric acid . Additionally, this compound can inhibit certain enzymes, leading to alterations in metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in certain cancer cell lines by disrupting the cytoskeleton and causing DNA damage . Furthermore, this compound can affect oxidative stress responses and antioxidant enzyme activities, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function. For example, it can inhibit the activity of enzymes like cinnamate 4-hydroxylase by binding to their active sites . This inhibition can lead to changes in gene expression and metabolic flux. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the expression of genes involved in cell growth and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods or under specific environmental stresses . Long-term exposure to this compound can lead to sustained alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, it can induce toxic effects, including liver and kidney damage, due to its potential to generate reactive oxygen species and disrupt cellular homeostasis . Understanding the dosage-dependent effects of this compound is essential for its safe and effective application in therapeutic contexts.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the phenylpropanoid pathway. It interacts with enzymes such as cinnamate 4-hydroxylase and phenylalanine ammonia-lyase, influencing the synthesis of various phenolic compounds . These interactions can alter metabolic flux and affect the levels of key metabolites, thereby impacting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, highlighting the importance of understanding its transport mechanisms.

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. It has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments.

Properties

IUPAC Name

(E)-3-[3-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O2S/c10-17(11,12,13,14)8-3-1-2-7(6-8)4-5-9(15)16/h1-6H,(H,15,16)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBHXZKXHIDSTE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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